Nitraminoacetic acid
Overview
Description
Nitraminoacetic acid, also known as 2-nitramidoacetic acid, is an organonitrogen compound with the molecular formula C₂H₄N₂O₄. It is a naturally occurring nitramine produced by the soil bacterium Streptomyces noursei.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitraminoacetic acid can be synthesized through the nitration of glycine. The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the amino group without affecting the carboxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroacetic acid and other oxidized derivatives.
Reduction: Reduction of this compound can yield aminoacetic acid and other reduced products.
Substitution: The nitramine group in this compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitroacetic acid and other oxidized derivatives.
Reduction: Aminoacetic acid and other reduced products.
Substitution: A variety of substituted this compound derivatives.
Scientific Research Applications
Nitraminoacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitramine compounds and as a reagent in organic synthesis.
Biology: Studies have shown its potential as a bacteriostatic agent, inhibiting the growth of certain bacteria.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Industry: this compound is used in the production of explosives and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitraminoacetic acid involves its interaction with bacterial enzymes. It competitively inhibits succinate dehydrogenase, an enzyme involved in the Krebs cycle, thereby disrupting the energy production in bacteria. This inhibition leads to the bacteriostatic effect observed with this compound .
Comparison with Similar Compounds
Nitroacetic acid: Similar in structure but lacks the amino group.
Aminoacetic acid (Glycine): Similar in structure but lacks the nitro group.
Nitroguanidine: Another nitramine compound with different functional groups.
Uniqueness: Nitraminoacetic acid is unique due to its combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes sets it apart from other similar compounds .
Biological Activity
Nitraminoacetic acid, a derivative of glycine, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, synthesis methods, and implications for future research.
Chemical Structure and Synthesis
This compound (NAA) is characterized by the presence of a nitramino group (-NO2) attached to the acetic acid backbone. The synthesis of NAA can be achieved through various methods, including microbial fermentation and chemical synthesis. Notably, Streptomyces noursei has been identified as a microorganism capable of producing this compound through biosynthetic pathways involving glycine .
Antimicrobial Properties
Research indicates that nitramino acids, including NAA, exhibit limited antimicrobial activity. In a study evaluating several nitramino acids against common pathogens such as Escherichia coli, Candida albicans, and Pseudomonas aeruginosa, NAA did not demonstrate significant inhibitory effects . This suggests that while NAA may possess some biological activity, its efficacy as an antimicrobial agent is questionable.
Mutagenicity and Toxicity
The mutagenic potential of nitramino acids has also been assessed. In tests using the Salmonella typhimurium TA-100 system, NAA and other related compounds showed no mutagenic activity in the presence or absence of metabolic activation from rat liver extracts. However, marginal mutagenicity was observed in some derivatives, indicating a need for further investigation into their carcinogenic potential .
Case Study: Production via Microbial Fermentation
A notable case study involved the production of this compound by Streptomyces noursei. The study utilized chromatography and crystallization techniques to isolate and characterize the compound. The findings demonstrated that this microbial strain could efficiently produce NAA under specific culture conditions, highlighting its potential as a biotechnological resource for synthesizing nitramino compounds .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antimicrobial Activity | Mutagenicity | Production Method |
---|---|---|---|
This compound | None | Negative | Microbial fermentation |
1-Nitroproline | None | Negative | Chemical synthesis |
N-Nitrosarcosine | Limited | Marginal | Chemical synthesis |
Implications for Future Research
The limited biological activity observed in this compound suggests that while it may not be suitable as an antimicrobial agent, further research is warranted to explore its potential applications in other fields, such as pharmaceuticals or agriculture. The marginal mutagenicity observed in some derivatives raises concerns about safety and necessitates comprehensive toxicological assessments.
Properties
IUPAC Name |
2-nitramidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHPFRRMGOFOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145809 | |
Record name | Nitraminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10339-31-8 | |
Record name | Nitraminoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitraminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.